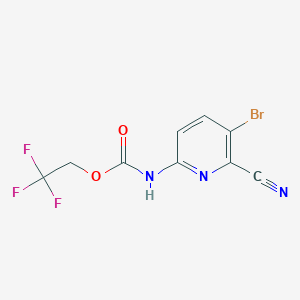
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H7BrF3N3O2 It is known for its unique structural features, which include a trifluoroethyl group, a bromine atom, and a cyanopyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-cyanopyridine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanopyridinyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyanopyridinyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and cyanopyridinyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .
Propiedades
Fórmula molecular |
C9H5BrF3N3O2 |
|---|---|
Peso molecular |
324.05 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H5BrF3N3O2/c10-5-1-2-7(15-6(5)3-14)16-8(17)18-4-9(11,12)13/h1-2H,4H2,(H,15,16,17) |
Clave InChI |
BAVNVMGGGSUNDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)C#N)NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















